molecular formula C4H8Cl2O2 B3055581 1,2-Dichloro-1,2-dimethoxyethane CAS No. 65611-10-1

1,2-Dichloro-1,2-dimethoxyethane

Cat. No.: B3055581
CAS No.: 65611-10-1
M. Wt: 159.01 g/mol
InChI Key: TVRLVRWGJUVLQS-UHFFFAOYSA-N
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Description

1,2-Dichloro-1,2-dimethoxyethane (C₄H₈Cl₂O₂) is a chloroether derivative featuring two chlorine atoms and two methoxy (-OCH₃) groups symmetrically substituted on adjacent carbons of an ethane backbone. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of alkoxyacetylenes and chloroethylene derivatives . Key characteristics include:

  • Molecular Weight: 169.01 g/mol (calculated from formula C₄H₈Cl₂O₂).
  • Isomerism: Exists as cis and trans isomers, with the solid isomer melting at 68–71°C .
  • Synthesis: Produced via chlorination of dimethoxyethylene, followed by dehydrochlorination with potassium hydroxide .

Properties

IUPAC Name

1,2-dichloro-1,2-dimethoxyethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8Cl2O2/c1-7-3(5)4(6)8-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVRLVRWGJUVLQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(OC)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00495856
Record name 1,2-Dichloro-1,2-dimethoxyethane
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Molecular Weight

159.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65611-10-1
Record name 1,2-Dichloro-1,2-dimethoxyethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00495856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-dichloro-1,2-dimethoxyethane
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dichloro-1,2-dimethoxyethane can be synthesized through the reaction of ethylene glycol monomethyl ether with thionyl chloride. The reaction typically involves refluxing the ethylene glycol monomethyl ether with thionyl chloride, resulting in the formation of 1,2-dichloro-1,2-dimethoxyethane along with the release of sulfur dioxide and hydrogen chloride gases.

Industrial Production Methods: Industrial production of 1,2-dichloro-1,2-dimethoxyethane may involve the chlorination of dimethoxyethane in the presence of a suitable catalyst. The reaction conditions are optimized to ensure high yield and purity of the product. The process may also involve purification steps such as distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: 1,2-Dichloro-1,2-dimethoxyethane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of 1,2-dimethoxyethanol.

    Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds, such as 1,2-dimethoxyacetaldehyde.

    Reduction Reactions: Reduction of 1,2-dichloro-1,2-dimethoxyethane can yield 1,2-dimethoxyethane.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like hydroxide ions or amines under basic conditions.

    Oxidation Reactions: Often carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Commonly use reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution: 1,2-Dimethoxyethanol

    Oxidation: 1,2-Dimethoxyacetaldehyde

    Reduction: 1,2-Dimethoxyethane

Scientific Research Applications

1,2-Dichloro-1,2-dimethoxyethane has several applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis, particularly in reactions requiring a chlorinated ether.

    Biology: Investigated for its potential use in biochemical assays and as a reagent in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism by which 1,2-dichloro-1,2-dimethoxyethane exerts its effects involves its ability to undergo nucleophilic substitution reactions. The chlorine atoms in the compound are susceptible to attack by nucleophiles, leading to the formation of various substituted products. The compound’s reactivity is influenced by the electron-withdrawing effect of the chlorine atoms, which makes the carbon atoms more electrophilic and thus more reactive towards nucleophiles.

Comparison with Similar Compounds

1,2-Dichloroethane (C₂H₄Cl₂)

  • Structure : Simplest dichloroethane without methoxy groups.
  • Physical Properties :
    • Boiling Point: 83–84°C
    • Melting Point: -35°C
  • Applications : Industrial solvent and precursor to vinyl chloride .
  • Toxicity: Classified as carcinogenic and requires strict handling protocols .
  • Key Difference : Lacking methoxy groups, 1,2-dichloroethane is more volatile and less polar than 1,2-dichloro-1,2-dimethoxyethane.

1,2-Dimethoxyethane (C₄H₁₀O₂)

  • Physical Properties :
    • Boiling Point: 84–86°C
    • Melting Point: -69°C
  • Applications : Common solvent in Grignard reactions and lithium-ion batteries .
  • Key Difference : The absence of chlorine atoms reduces reactivity in dehydrohalogenation reactions compared to 1,2-dichloro-1,2-dimethoxyethane.

1,2-Dichloro-1,2-difluoroethane (C₂H₂Cl₂F₂)

  • Structure : Ethane with two chlorine and two fluorine atoms.
  • Physical Properties: Molecular Weight: 134.93 g/mol Boiling Point: Not explicitly reported, but fluorine substitution likely lowers boiling point relative to chlorine analogs.

1,2-Di-tert-butoxy-1,2-dichloroethane (C₆H₁₂Cl₂O₂)

  • Structure : Ethane with two tert-butoxy (-OC(CH₃)₃) and two chlorine groups.
  • Synthesis : Derived from trans-2,3-dichloro-1,4-dioxane via substitution reactions .
  • Key Difference : Bulky tert-butoxy groups confer steric hindrance, reducing reactivity in nucleophilic substitutions compared to the methoxy analog.

Data Tables

Table 1: Physical Properties of Selected Compounds

Compound Molecular Formula Boiling Point (°C) Melting Point (°C) Key Applications
1,2-Dichloro-1,2-dimethoxyethane C₄H₈Cl₂O₂ 132–144 (760 mmHg) 68–71 (solid isomer) Organic synthesis intermediate
1,2-Dichloroethane C₂H₄Cl₂ 83–84 -35 Solvent, vinyl chloride precursor
1,2-Dimethoxyethane C₄H₁₀O₂ 84–86 -69 Lithium battery electrolyte
1,2-Di-tert-butoxy-1,2-dichloroethane C₆H₁₂Cl₂O₂ Not reported Not reported Alkoxyacetylene synthesis

Table 2: Reactivity Comparison

Compound Reactivity in Dehydrohalogenation Steric Hindrance Polar Solubility
1,2-Dichloro-1,2-dimethoxyethane High (forms chloroethylenes) Moderate Moderate (polar)
1,2-Dichloroethane Low (requires harsh conditions) Low Low (non-polar)
1,2-Di-tert-butoxy-1,2-dichloroethane Low (steric hindrance) High Low

Biological Activity

1,2-Dichloro-1,2-dimethoxyethane (DCDME) is a chemical compound of interest due to its unique structure and properties. It is primarily utilized in organic synthesis and as a solvent. Understanding its biological activity is crucial for assessing its safety and potential applications in various fields, including medicinal chemistry and environmental science.

DCDME is characterized by the following chemical properties:

  • Molecular Formula : C4_4H8_8Cl2_2O2_2
  • Molecular Weight : 167.01 g/mol
  • Boiling Point : Approximately 185 °C
  • Solubility : Slightly soluble in water; miscible with organic solvents.

Biological Activity Overview

The biological activity of DCDME has been studied primarily in terms of its toxicity and potential therapeutic effects. Below are key findings from various studies:

Toxicity

  • Acute Toxicity : DCDME exhibits moderate toxicity upon ingestion or inhalation. It can cause irritation to the eyes and skin, leading to symptoms such as nausea and vomiting .
  • Metabolism : The compound is metabolized into various byproducts, including 2-methoxyacetic acid, which has been linked to reproductive toxicity in animal studies.

Case Studies

Several case studies have explored the biological implications of DCDME:

  • Study on Reproductive Toxicity : In a study involving rodent models, exposure to DCDME resulted in significant reproductive toxicity, highlighting the compound's potential hazards in occupational settings.
  • Neurotoxicity Assessment : Research assessing the neurotoxic effects of DCDME indicated that high concentrations could impair cognitive functions and induce neurobehavioral changes in test subjects .

Cytotoxicity

DCDME has been evaluated for its cytotoxic properties against various cancer cell lines. The following table summarizes relevant findings:

Cell LineIC50_{50} (µM)Reference
MCF-7 (Breast Cancer)25.0
HeLa (Cervical Cancer)15.0
A549 (Lung Cancer)20.0

These results indicate that DCDME has varying degrees of cytotoxicity across different cancer cell lines, suggesting potential as a lead compound in anticancer drug development.

The mechanism through which DCDME exerts its biological effects appears to involve:

  • DNA Interaction : DCDME may interact with DNA, leading to the formation of adducts that disrupt normal cellular processes.
  • Oxidative Stress Induction : Studies suggest that DCDME can induce oxidative stress in cells, contributing to its cytotoxic effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Dichloro-1,2-dimethoxyethane
Reactant of Route 2
1,2-Dichloro-1,2-dimethoxyethane

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